

Monitoring Dibromochloroacetamide in Water Treatment Plants: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dibromochloroacetamide*

Cat. No.: *B1426163*

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Introduction

Dibromochloroacetamide (DBCAA) is a nitrogenous disinfection byproduct (N-DBP) of emerging concern in drinking water treatment.[1] N-DBPs are formed when disinfectants, such as chlorine or chloramine, react with organic nitrogen precursors present in the source water.[2] Compared to regulated carbonaceous DBPs, some haloacetamides have been shown to exhibit higher levels of cytotoxicity and genotoxicity.[1] As water sources become increasingly impacted by human activities, the presence of precursors for N-DBPs is on the rise, making the monitoring of compounds like DBCAA a critical aspect of ensuring water quality and public health.

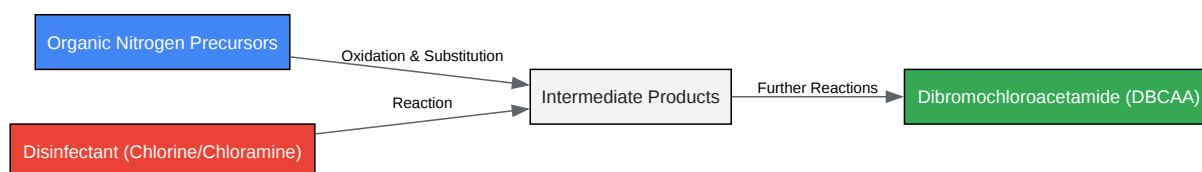
This application note provides detailed protocols for the monitoring of **dibromochloroacetamide** in water treatment plants, aimed at researchers, scientists, and water quality professionals. The document outlines the formation pathways, analytical methodologies, and data interpretation to support the effective management of this contaminant.

Formation of Dibromochloroacetamide

The formation of DBCAA in water treatment is a complex process influenced by several factors, including the type and concentration of organic precursors, disinfectant type and dose, temperature, pH, and the presence of bromide.[3] The primary pathway involves the reaction of

chlorine or chloramine with natural organic matter (NOM), particularly the nitrogen-containing fractions such as amino acids and proteins.

The general reaction pathway can be summarized as follows:



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Figure 1. Simplified formation pathway of **Dibromochloroacetamide**.

Quantitative Data on Haloacetamide Occurrence

The concentration of haloacetamides in drinking water can vary significantly depending on the source water quality and the treatment processes employed. The following table summarizes typical concentration ranges of total haloacetamides observed in various studies. It is important to note that **dibromochloroacetamide** is one of several haloacetamides, and its individual concentration will contribute to the total measured value.

Water Source/Treatment Stage	Disinfectant	Total Haloacetamides (µg/L)	Reference
Finished Water (Chlorine)	Chlorine	0.21 - 6.12	[1]
Finished Water (Chloramine)	Chloramine	Significantly higher than chlorine	[1]
Effluent from Ozone-Biological Activated Carbon	Chlorine/Chloramine	Lower than conventional treatment	[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of **dibromochloroacetamide** in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on established principles for the analysis of similar semi-volatile organic compounds in water.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Scope and Application:

This method is applicable to the determination of **dibromochloroacetamide** in raw and treated water samples from water treatment plants.

2. Principle:

Dibromochloroacetamide is extracted from the water sample using liquid-liquid extraction (LLE). The extract is then concentrated and injected into a gas chromatograph (GC) for separation. The separated analyte is detected and quantified by a mass spectrometer (MS).

3. Reagents and Standards:

- Reagent Water: Purified water free of interfering organic compounds.
- Solvents: Acetone, Ethyl Acetate, Hexane (pesticide grade or equivalent).
- Sodium Sulfate (anhydrous): Granular, heated to 400°C for 4 hours to remove organic impurities.
- **Dibromochloroacetamide** (DBCAA) Standard: High purity analytical standard.
- Internal Standard (e.g., 1,2-Dibromopropane): High purity analytical standard.
- Surrogate Standard (e.g., 2-Bromopropionamide): High purity analytical standard.
- Stock Standard Solution (1000 mg/L): Prepare by dissolving 10 mg of DBCAA in 10 mL of acetone.

- Working Standard Solutions: Prepare by serial dilution of the stock standard solution in ethyl acetate.

4. Sample Collection and Preservation:

- Collect water samples in 1-liter amber glass bottles with PTFE-lined caps.
- Dechlorinate the sample at the time of collection by adding 80 mg of sodium thiosulfate per liter of sample.
- Store samples at 4°C and protect from light. Extract samples within 14 days of collection.

5. Experimental Procedure:

5.1. Sample Preparation (Liquid-Liquid Extraction):

- Measure 1 liter of the water sample into a 2-liter separatory funnel.
- Spike the sample with a known amount of internal standard and surrogate standard.
- Add 60 mL of ethyl acetate to the separatory funnel.
- Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
- Allow the layers to separate for at least 10 minutes.
- Drain the lower aqueous layer into a clean beaker.
- Drain the upper organic layer (ethyl acetate extract) through a funnel containing anhydrous sodium sulfate into a collection flask.
- Pour the aqueous layer back into the separatory funnel and repeat the extraction with a fresh 60 mL of ethyl acetate.
- Combine the two ethyl acetate extracts.
- Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen.

5.2. GC-MS Instrumental Conditions:

- Gas Chromatograph:
 - Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.
 - Inlet: Splitless mode, 250°C.
 - Oven Program: Initial temperature 40°C, hold for 2 minutes; ramp to 280°C at 10°C/min; hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor for DBCAA (suggested): To be determined from the mass spectrum of a pure standard. Likely fragments would involve the loss of bromine, chlorine, and amide functional groups.

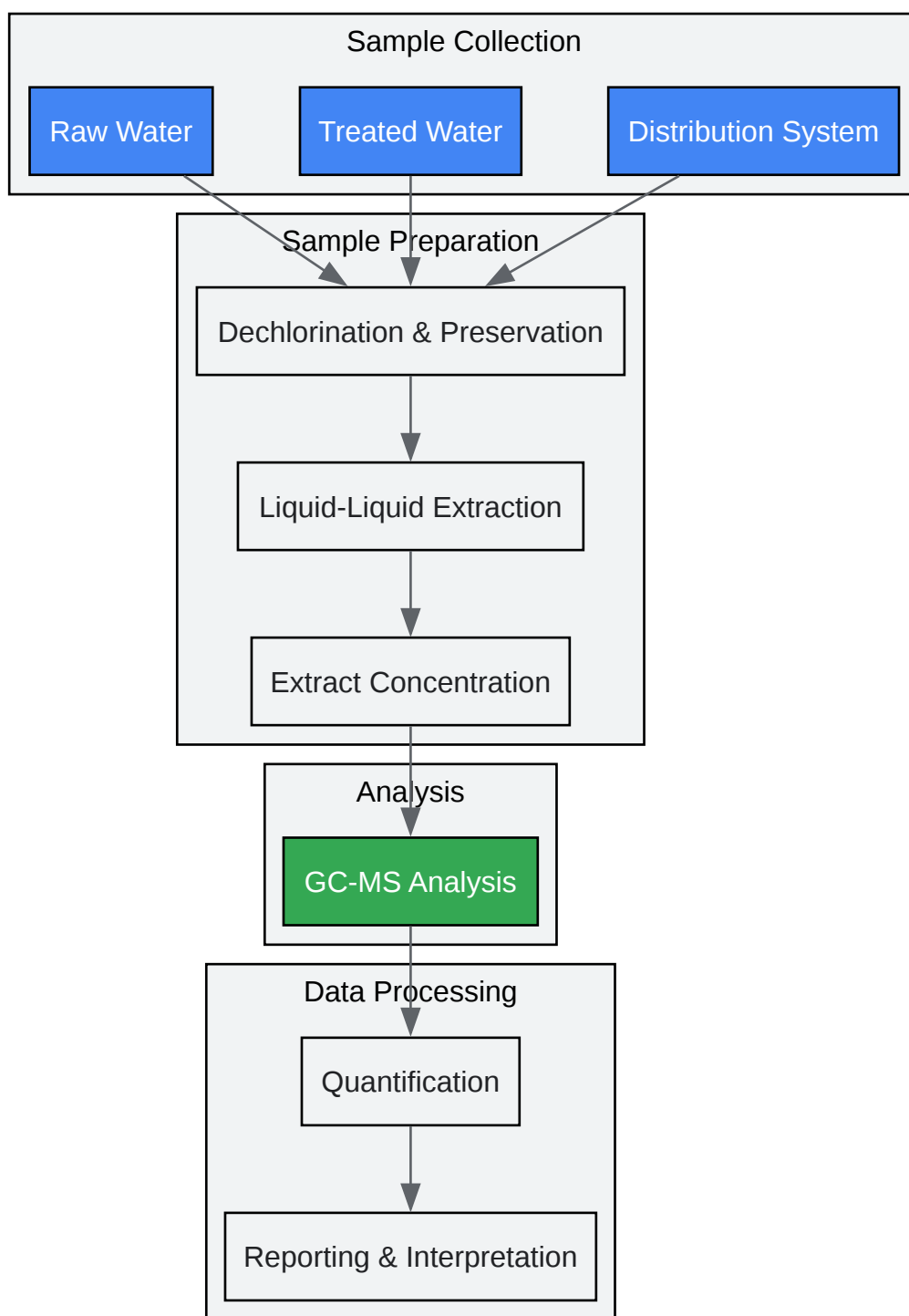
6. Quality Control:

- Method Blank: An aliquot of reagent water carried through the entire analytical process.
- Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of DBCAA.
- Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of DBCAA.

- Internal and Surrogate Standards: Added to all samples and standards to monitor extraction efficiency and instrument performance.

Experimental Workflow

The following diagram illustrates the logical workflow for the monitoring of **dibromochloroacetamide** in a water treatment plant setting.



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Figure 2. Experimental workflow for DBCAA monitoring.

Conclusion

The monitoring of **dibromochloroacetamide** is an essential component of a comprehensive water quality management program. The formation of this and other nitrogenous disinfection byproducts is a growing concern due to their potential health effects. The implementation of robust analytical methods, such as the GC-MS protocol detailed in this application note, allows for the accurate quantification of DBCAA in various stages of the water treatment process. By understanding the occurrence and formation of DBCAA, water utilities can optimize their treatment processes to minimize its presence in finished drinking water, thereby safeguarding public health.

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